1-(2-Ethoxyethyl)-2,6-dimethylpiperazine
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Overview
Description
1-(2-Ethoxyethyl)-2,6-dimethylpiperazine is an organic compound belonging to the piperazine family It is characterized by the presence of an ethoxyethyl group attached to the nitrogen atom of the piperazine ring, along with two methyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Ethoxyethyl)-2,6-dimethylpiperazine can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylpiperazine with 2-ethoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyethyl)-2,6-dimethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl group, leading to the formation of different substituted piperazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-(2-Ethoxyethyl)-2,6-dimethylpiperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyethyl)-2,6-dimethylpiperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethoxyethyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(2-Ethoxyethyl)piperazine: Lacks the two methyl groups at the 2 and 6 positions.
2,6-Dimethylpiperazine: Lacks the ethoxyethyl group.
1-(2-Methoxyethyl)-2,6-dimethylpiperazine: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group.
Uniqueness
1-(2-Ethoxyethyl)-2,6-dimethylpiperazine is unique due to the presence of both the ethoxyethyl group and the two methyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C10H22N2O |
---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
1-(2-ethoxyethyl)-2,6-dimethylpiperazine |
InChI |
InChI=1S/C10H22N2O/c1-4-13-6-5-12-9(2)7-11-8-10(12)3/h9-11H,4-8H2,1-3H3 |
InChI Key |
MNFVQDBSUQZEPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C(CNCC1C)C |
Origin of Product |
United States |
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